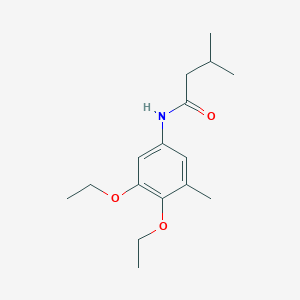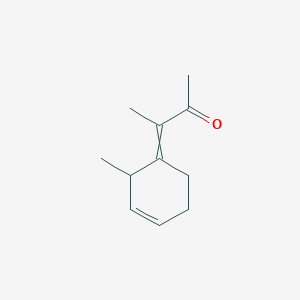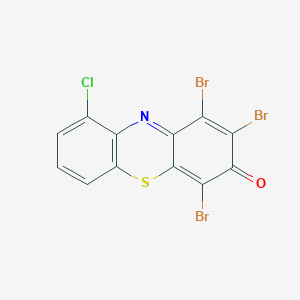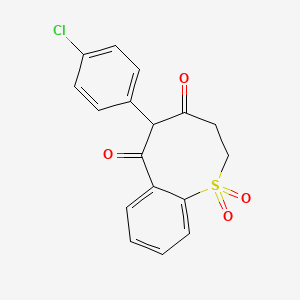
5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone is a heterocyclic compound that contains a benzothiocine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone typically involves the reaction of 4-chlorobenzaldehyde with a suitable thiocine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro, amino, or alkyl-substituted derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole
- 5-(4-Chlorophenyl)-3-(coumarin-3-yl)isoxazole
Uniqueness
Compared to similar compounds, 5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. The presence of the benzothiocine core imparts specific electronic and steric properties that influence its interaction with molecular targets .
Properties
CAS No. |
91126-22-6 |
|---|---|
Molecular Formula |
C17H13ClO4S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,1-dioxo-2,3-dihydro-1λ6-benzothiocine-4,6-dione |
InChI |
InChI=1S/C17H13ClO4S/c18-12-7-5-11(6-8-12)16-14(19)9-10-23(21,22)15-4-2-1-3-13(15)17(16)20/h1-8,16H,9-10H2 |
InChI Key |
FERCIRKQCVULBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C(=O)C(C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
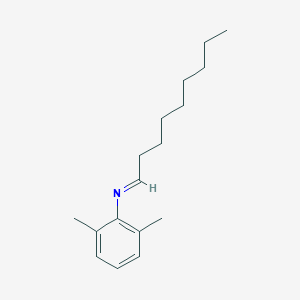
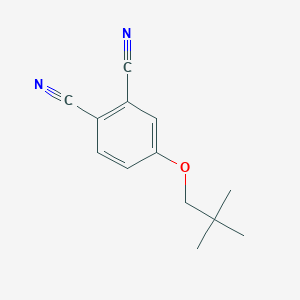
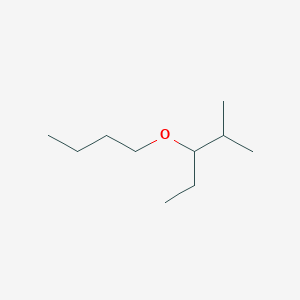
methyl}phosphonic acid](/img/structure/B14369573.png)
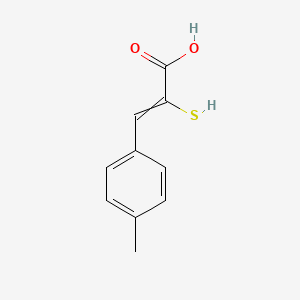
![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)
![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)

![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
